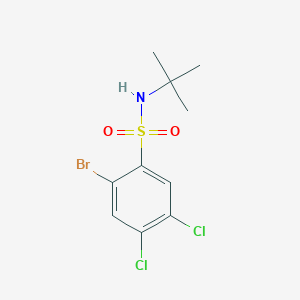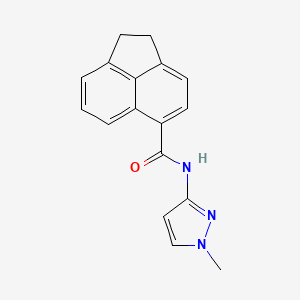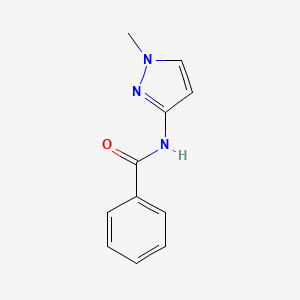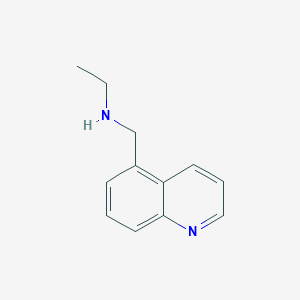
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBS and is synthesized through a multi-step process.
作用機序
The mechanism of action of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of pH in the body and are essential for several physiological processes. BDBS binds to the active site of carbonic anhydrase enzymes, preventing them from functioning properly. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have several physiological effects. For example, BDBS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. BDBS has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows researchers to study the role of these enzymes in different physiological processes. However, one of the limitations of using BDBS is its potential toxicity. High doses of BDBS have been shown to be toxic to cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. One potential direction is the development of new drugs that are based on BDBS. For example, researchers could modify the structure of BDBS to improve its specificity or reduce its toxicity. Another potential direction is the study of the role of carbonic anhydrase enzymes in different diseases. By understanding the role of these enzymes in different diseases, researchers could develop new treatments that target these enzymes specifically.
Conclusion:
In conclusion, 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has several potential applications in scientific research. Its specificity for carbonic anhydrase enzymes makes it a valuable tool for studying the role of these enzymes in different physiological processes. However, its potential toxicity limits its use in certain experiments. Overall, the research and development of BDBS have the potential to lead to the development of new drugs and treatments for several diseases.
合成法
The synthesis of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves a multi-step process. The first step involves the reaction of tert-butylamine with 2,4-dichlorobenzenesulfonyl chloride to form 2-tert-butyl-4,5-dichlorobenzenesulfonamide. The second step involves the reaction of this compound with bromine to form 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. This synthesis method has been optimized and yields high-quality BDBS.
科学的研究の応用
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. BDBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which are implicated in several diseases such as glaucoma, epilepsy, and cancer. BDBS has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial drugs.
特性
IUPAC Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2NO2S/c1-10(2,3)14-17(15,16)9-5-8(13)7(12)4-6(9)11/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBOLHZHXUFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)








![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
